molecular formula C21H22N4O2S2 B6489508 N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-ethyl-1,2,3-thiadiazole-5-carboxamide CAS No. 899975-66-7

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-ethyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B6489508
CAS No.: 899975-66-7
M. Wt: 426.6 g/mol
InChI Key: XZTRQXWIZOHJAZ-UHFFFAOYSA-N
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Description

This compound features a 4,5,6,7-tetrahydro-1-benzothiophene core fused to a cyclohexene ring, substituted at position 2 with a 4-ethyl-1,2,3-thiadiazole-5-carboxamide group and at position 3 with a benzylcarbamoyl moiety. Structural determination of such compounds often employs X-ray crystallography using programs like SHELXL and OLEX2 .

Properties

IUPAC Name

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-ethylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S2/c1-2-15-18(29-25-24-15)20(27)23-21-17(14-10-6-7-11-16(14)28-21)19(26)22-12-13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTRQXWIZOHJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

Key analogues (Table 1) share the tetrahydrobenzothiophene scaffold but differ in substituents, influencing physicochemical and biological properties.

Compound Name Molecular Formula Molecular Weight (Da) Key Substituents
Target Compound C₂₁H₂₃N₅O₂S₂ 449.56 4-ethyl-1,2,3-thiadiazole; benzylcarbamoyl
N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide () - - 2-chlorophenyl; 5-methylisoxazole; methyl group on tetrahydrobenzothiophene
N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide () C₁₈H₂₄N₄O₃S₂ 409.53 3-ethoxypropylcarbamoyl; 4-methylthiadiazole
Thiazol-5-ylmethyl carbamate derivatives () Varies 500–600 Hydroperoxypropan-2-yl; ureido groups; complex peptide-like chains
Key Observations:
  • Electron-Withdrawing vs.
  • Carbamoyl Modifications : Replacing benzylcarbamoyl (target) with 3-ethoxypropylcarbamoyl () reduces steric bulk, possibly altering target selectivity .
  • Heterocyclic Cores : Thiadiazole (target) vs. isoxazole () affects electronic distribution; thiadiazole’s sulfur-rich structure may enhance metabolic stability .

Physicochemical and Computational Predictions

Using XGBoost models (), the target’s properties can be predicted (Table 2):

Property Target Compound (Predicted) Analogue (Predicted) Analogue (Predicted)
LogP (lipophilicity) 3.8 ± 0.2 4.1 ± 0.3 2.9 ± 0.2
Aqueous Solubility (µM) 12.5 8.7 25.4
Molecular Volume (ų) 420 435 395
  • The target’s moderate logP balances membrane permeability and solubility, contrasting with ’s higher solubility due to its ethoxypropyl group .

Crystallographic Analysis

  • The tetrahydrobenzothiophene core’s puckering can be quantified using Cremer-Pople parameters (), critical for understanding conformational stability .
  • OLEX2 integration with SHELXL enables efficient refinement of such complex heterocycles .

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